molecular formula C45H66N18O7S B13384337 Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2

Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2

Cat. No.: B13384337
M. Wt: 1003.2 g/mol
InChI Key: FVRBFNYUBYTVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2 is a synthetic peptide composed of seven amino acids: arginine, tryptophan, cysteine, and arginine. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is often studied for its unique properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to the formation of cyclic peptides.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with suitable protecting groups and coupling reagents like HBTU or HATU.

Major Products Formed

    Oxidation: Cyclic peptides with disulfide bonds.

    Reduction: Linear peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2 has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cell signaling and interaction with biological membranes.

    Medicine: Explored for its therapeutic potential in treating diseases, including its role as an inhibitor of certain biological pathways.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2 involves its interaction with specific molecular targets and pathways. The arginine residues may facilitate binding to negatively charged cellular components, while the tryptophan residues can interact with hydrophobic regions. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and stability. These interactions can modulate various biological processes, including enzyme activity and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-NH2: Known for its unique sequence and potential therapeutic applications.

    Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Arg-OH: Similar structure but with a free carboxyl group instead of an amide group.

    Ac-DL-Arg-DL-Arg-DL-Trp-DL-Trp-DL-Cys-DL-Lys-NH2: Substitution of arginine with lysine, altering its properties and interactions.

Uniqueness

This compound is unique due to its specific sequence and the presence of multiple arginine and tryptophan residues, which contribute to its distinct biological activities and potential therapeutic uses.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRBFNYUBYTVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66N18O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1003.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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